molecular formula C17H19NO3 B2471124 N-{[4-(furan-3-yl)phenyl]methyl}oxane-4-carboxamide CAS No. 2034297-93-1

N-{[4-(furan-3-yl)phenyl]methyl}oxane-4-carboxamide

Cat. No.: B2471124
CAS No.: 2034297-93-1
M. Wt: 285.343
InChI Key: UINDYFBEWNNEPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(furan-3-yl)phenyl]methyl}oxane-4-carboxamide is a synthetic carboxamide derivative designed for chemical and pharmaceutical research. This compound features a furan ring linked via a phenylmethyl group to an oxane (tetrahydro-2H-pyran) carboxamide core, a scaffold recognized for its relevance in medicinal chemistry . The structural motif of incorporating a furan heterocycle with a carboxamide functional group is found in compounds with demonstrated biological activity, suggesting its potential as a key intermediate or precursor in drug discovery efforts . Carboxamide compounds, in general, are pivotal building blocks in biological systems due to the high hydrolysis resistance of the carboxamide bond, making them stable and attractive for the development of therapeutic agents . Specifically, furan-2-carboxamide derivatives have been identified as promising anti-bacterial agents against drug-resistant pathogens and as potential inhibitors of molecular targets like the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) in anticancer research . Furthermore, the oxane (tetrahydro-2H-pyran) ring system is a feature present in bioactive molecules, as evidenced by its inclusion in compounds evaluated for various pharmacological activities . Researchers can utilize this compound to explore structure-activity relationships (SAR), develop novel bioactive molecules through further synthetic modification, or investigate its mechanism of action against specific biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c19-17(15-5-8-20-9-6-15)18-11-13-1-3-14(4-2-13)16-7-10-21-12-16/h1-4,7,10,12,15H,5-6,8-9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINDYFBEWNNEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)phenyl]methyl}oxane-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[4-(furan-3-yl)phenyl]methyl}oxane-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs, focusing on structural variations, substituent effects, and inferred properties.

Table 1: Structural Comparison

Compound Name Core Structure Phenyl Substituent Linker Group Key Functional Groups
N-{[4-(furan-3-yl)phenyl]methyl}oxane-4-carboxamide Oxane-4-carboxamide Furan-3-yl CH2 Furan, carboxamide
4-({[4-(4-Chlorophenoxy)phenyl]sulfanyl}methyl)-N-hydroxytetrahydro-2H-pyran-4-carboxamide Tetrahydro-2H-pyran-4-carboxamide 4-Chlorophenoxy S Chlorophenoxy, sulfanyl
(4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide Pyridopyridazine Trifluoromethyl-furan CH2 CF3, fluorophenyl
Brecanavir (C33H41N3O10S2) Hexahydrofurofuran Benzodioxolyl, thiazole None Sulfonyl, carbamate

Key Observations

Substituent Effects on Physicochemical Properties The furan-3-yl group in the target compound is less electron-withdrawing than the 4-chlorophenoxy group in Compound 2 , which may enhance solubility compared to the latter. Conversely, the sulfanyl (S) linker in Compound 2 increases lipophilicity (higher LogP) relative to the methylene (CH2) linker in the target compound.

Core Structure Implications

  • The oxane ring in the target compound and Compound 2 provides rigidity, whereas the pyridopyridazine core in Compound 3 offers a larger aromatic surface for target binding. Brecanavir , with a hexahydrofurofuran core, demonstrates the role of bicyclic systems in enhancing protease inhibition (e.g., HIV-1 protease).

Synthetic Accessibility The target compound and Compound 2 likely share synthetic routes involving reductive amination or nucleophilic substitution for linker attachment. Compound 3 employs more complex multicomponent reactions, as noted in its patent synthesis steps.

Table 2: Hypothetical Property Comparison

Property Target Compound Compound 2 Compound 3 Brecanavir
LogP ~2.1 (moderate) ~3.5 (high) ~2.8 (moderate) ~4.0 (high)
Aqueous Solubility Moderate Low Moderate Low
Metabolic Stability Moderate (furan) Low (sulfanyl) High (CF3) High (bicyclic core)
Therapeutic Indication N/A Antiviral (inferred) N/A HIV protease inhibitor

Research Findings and Limitations

  • Structural Analysis: The target compound’s furan-phenyl-methyl motif is distinct from the chlorophenoxy-sulfanyl group in Compound 2 , which may reduce off-target interactions in biological systems.
  • Pharmacological Gaps: No explicit bioactivity data for the target compound exists in the evidence.
  • SHELX Relevance: Crystallographic data for these compounds may rely on SHELX software for structural refinement, as noted in .

Biological Activity

N-{[4-(furan-3-yl)phenyl]methyl}oxane-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications, supported by recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a furan ring, a phenyl group, and an oxane-derived carboxamide moiety. This structural configuration facilitates interactions with various biological targets.

PropertyDetails
IUPAC Name This compound
Molecular Formula C17H19NO3
Molecular Weight 283.34 g/mol
Solubility Soluble in organic solvents like DMSO and ethanol

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thus blocking their activity. This mechanism is crucial for its potential therapeutic effects against various diseases.
  • Protein-Ligand Interactions : It forms stable complexes with proteins, influencing their function and stability, which can lead to altered cellular responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a screening of drug libraries identified it as a promising candidate against cancer cell lines, exhibiting significant cytotoxicity against breast cancer (MCF-7) and other tumor types .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-712.5
Hek29315.0
A54918.2

Antimicrobial Activity

The compound has also demonstrated antibacterial and antifungal properties. Research indicates that it inhibits the growth of various pathogens, making it a candidate for further development in treating infections .

Case Studies

  • Study on Enzyme Inhibition : A study focused on the inhibition of cyclooxygenase (COX) enzymes revealed that derivatives of this compound exhibited moderate inhibition rates, suggesting anti-inflammatory potential .
  • Molecular Docking Studies : In silico studies using molecular docking techniques have elucidated the binding interactions between this compound and target proteins, revealing critical hydrogen bonding and pi-stacking interactions that enhance its biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.